molecular formula C16H17N3O4S2 B2546393 N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 868213-78-9

N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide

Cat. No. B2546393
CAS RN: 868213-78-9
M. Wt: 379.45
InChI Key: RIQRDINUGLWLAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps. Initially, substituted 2-amino benzothiazoles react with N-phenyl anthranilic acid, yielding intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides. These intermediates further undergo reactions with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The purity of the synthesized compounds is verified through C, H, and N analysis, while their structures are confirmed using IR, 1H NMR, 13C NMR, and mass spectral data.

Future Directions

: Jyothi, M., Ranganatha, V. L., Khamees, H. A., Khadri, M. J. N., & Khanum, S. A. (2023). Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives through in vitro and in silico approach. Journal of the Iranian Chemical Society, 20(1), 861–873. Read more

properties

IUPAC Name

N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-10(2)9-17-25(21,22)11-5-6-12-14(8-11)24-16(18-12)19-15(20)13-4-3-7-23-13/h3-8,10,17H,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQRDINUGLWLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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